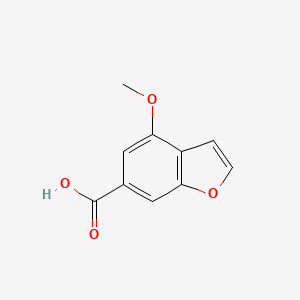

4-Methoxy-1-benzofuran-6-carboxylic acid

Descripción general

Descripción

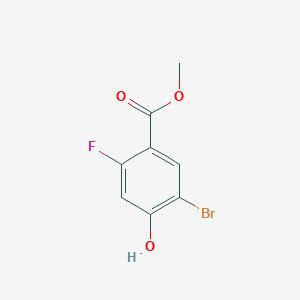

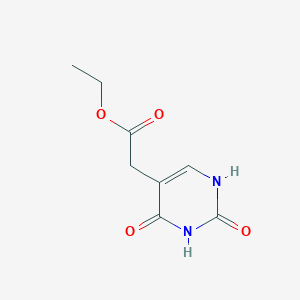

“4-Methoxy-1-benzofuran-6-carboxylic acid” is an organic compound. It belongs to the class of aromatic carboxylic acids and is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .

Synthesis Analysis

Benzofuran compounds are synthesized through various methods. One method involves the dehydrative cyclization of o-hydroxybenzyl ketones . Another method constructs a benzofuran ring through proton quantum tunneling, which results in fewer side reactions and high yield . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-1-benzofuran-6-carboxylic acid” is characterized by a benzene ring fused with a furan ring, with a carboxylic acid group attached .

Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical transformations, allowing the introduction of functional groups and formation of more complex molecules . The local reactivity descriptors support the high reactivity of C7 for nucleophilic attack .

Physical And Chemical Properties Analysis

“4-Methoxy-1-benzofuran-6-carboxylic acid” is a yellow crystalline solid that is sparingly soluble in water but readily soluble in common organic solvents such as ethanol and acetone . It exhibits antimicrobial and antioxidant properties .

Aplicaciones Científicas De Investigación

-

Scientific Field: Medicinal Chemistry

- Application : Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .

- Methods of Application : The methods of application or experimental procedures vary depending on the specific application. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Results or Outcomes : The results or outcomes obtained also depend on the specific application. For instance, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

-

Scientific Field: Antimicrobial Research

- Application : Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This makes them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

- Methods of Application : The methods of application or experimental procedures would depend on the specific antimicrobial application being pursued. The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .

- Results or Outcomes : The results or outcomes obtained would depend on the specific antimicrobial application. This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents .

-

Scientific Field: High-Performance Liquid Chromatography Detection

-

Scientific Field: Pharmaceutical Intermediate Synthesis

-

Scientific Field: Therapeutic Research

- Scientific Field: Antimicrobial Research

- Application : Benzofuran carboxylic acid showed a remarkable activity against P. aeruginosa and S. pyogenes . This makes it a potential candidate for antimicrobial agents .

- Methods of Application : The methods of application would depend on the specific antimicrobial application being pursued. The specific substituent on the benzofuran may influence the antimicrobial activity .

- Results or Outcomes : The results or outcomes obtained would depend on the specific antimicrobial application. This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents .

Safety And Hazards

Direcciones Futuras

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . They have potential applications in many aspects, including high-performance liquid chromatography detection, pharmaceutical intermediate synthesis, and as a potential inhibitor of transglutaminases .

Propiedades

IUPAC Name |

4-methoxy-1-benzofuran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-8-4-6(10(11)12)5-9-7(8)2-3-14-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOYKBFMOKKKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301287834 | |

| Record name | 4-Methoxy-6-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-benzofuran-6-carboxylic acid | |

CAS RN |

18014-95-4 | |

| Record name | 4-Methoxy-6-benzofurancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18014-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-6-benzofurancarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301287834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1426090.png)

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine](/img/structure/B1426091.png)

![{2-[(4-Chlorophenyl)dimethylsilyl]phenyl}methanol](/img/structure/B1426093.png)

![2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide](/img/structure/B1426095.png)

![Thieno[3,2-c]pyridin-2-ylboronic acid](/img/structure/B1426103.png)